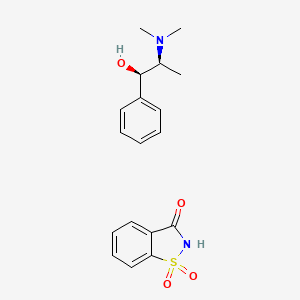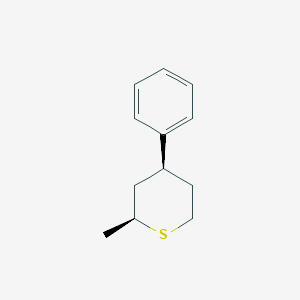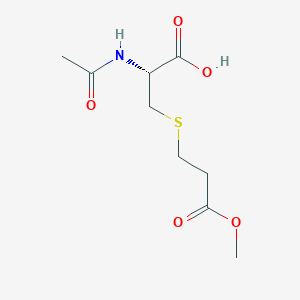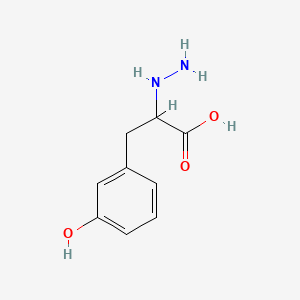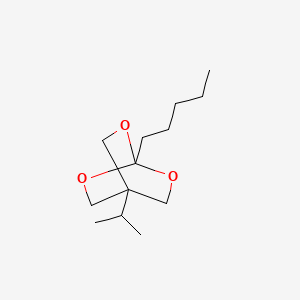
Orthohexanoic acid, cyclic ester with 2-(hydroxymethyl)-2-isopropyl-1,3-propanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Orthohexanoic acid, cyclic ester with 2-(hydroxymethyl)-2-isopropyl-1,3-propanediol is a specialized organic compound belonging to the class of ortho esters. Ortho esters are characterized by having three alkoxy groups attached to a single carbon atom. This particular compound is notable for its cyclic structure, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Orthohexanoic acid, cyclic ester with 2-(hydroxymethyl)-2-isopropyl-1,3-propanediol can be synthesized through several methods:
Pinner Reaction: This method involves the reaction of nitriles with alcohols in the presence of hydrogen chloride.
Reaction with Sodium Alkoxide: Another method involves the reaction of 1,1,1-trichloroalkanes with sodium alkoxide to produce the ortho ester.
Industrial Production Methods
Industrial production of ortho esters often employs the Pinner reaction due to its efficiency and the availability of starting materials. The reaction requires anhydrous conditions to prevent hydrolysis of the intermediate compounds.
Chemical Reactions Analysis
Types of Reactions
Orthohexanoic acid, cyclic ester with 2-(hydroxymethyl)-2-isopropyl-1,3-propanediol undergoes several types of chemical reactions:
Hydrolysis: This compound is readily hydrolyzed in mild aqueous acid to form esters.
Johnson–Claisen Rearrangement: This reaction involves the conversion of an allylic alcohol with an ortho ester to give a γ,δ-unsaturated ester.
Bodroux–Chichibabin Aldehyde Synthesis: In this reaction, an ortho ester reacts with a Grignard reagent to form an aldehyde.
Common Reagents and Conditions
Hydrolysis: Mild aqueous acid or base conditions.
Johnson–Claisen Rearrangement: Requires an ortho ester with a deprotonatable alpha carbon.
Bodroux–Chichibabin Aldehyde Synthesis: Utilizes Grignard reagents.
Major Products
Hydrolysis: Produces esters and alcohols.
Johnson–Claisen Rearrangement: Produces γ,δ-unsaturated esters.
Bodroux–Chichibabin Aldehyde Synthesis: Produces aldehydes.
Scientific Research Applications
Orthohexanoic acid, cyclic ester with 2-(hydroxymethyl)-2-isopropyl-1,3-propanediol has several applications in scientific research:
Chemistry: Used as a protective group in organic synthesis due to its stability towards strong nucleophiles and bases.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Mechanism of Action
The mechanism of action of orthohexanoic acid, cyclic ester with 2-(hydroxymethyl)-2-isopropyl-1,3-propanediol involves its hydrolysis to form esters and alcohols. The molecular targets and pathways depend on the specific application and the nature of the reactants involved. For example, in the Bodroux–Chichibabin aldehyde synthesis, the ortho ester reacts with a Grignard reagent to form an aldehyde through a formylation reaction .
Comparison with Similar Compounds
Orthohexanoic acid, cyclic ester with 2-(hydroxymethyl)-2-isopropyl-1,3-propanediol can be compared with other ortho esters such as:
Trimethyl Orthoformate: Used in similar hydrolysis reactions but differs in its alkoxy groups.
Triethyl Orthoacetate: Utilized in the Johnson–Claisen rearrangement but has different reactivity due to its structure.
The uniqueness of this compound lies in its cyclic structure, which imparts distinct chemical properties and reactivity compared to its acyclic counterparts.
Properties
CAS No. |
78219-79-1 |
|---|---|
Molecular Formula |
C13H24O3 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
1-pentyl-4-propan-2-yl-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C13H24O3/c1-4-5-6-7-13-14-8-12(9-15-13,10-16-13)11(2)3/h11H,4-10H2,1-3H3 |
InChI Key |
UNGGCBFMTPPGFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC12OCC(CO1)(CO2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



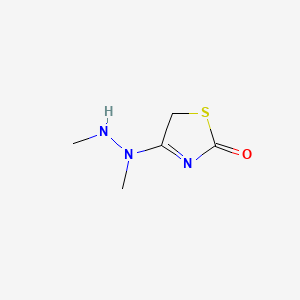
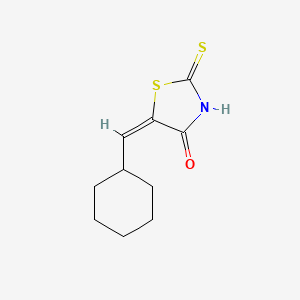
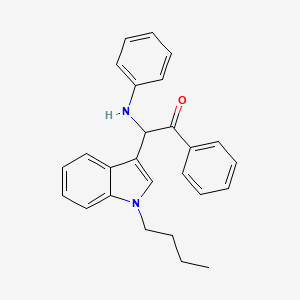
![6,6-Dichloro-1,3,4,5-tetraphenylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14441349.png)


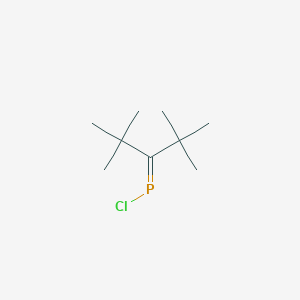
![1-Chloro-4-[(3-methoxybuta-1,3-dien-2-yl)sulfanyl]benzene](/img/structure/B14441368.png)
